
4-Chloro-5-(3-chlorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(3-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a nitrile group at the 3-position, a chlorine atom at the 4-position, and a 3-chlorophenyl group at the 5-position. It is a versatile compound with unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, malononitrile, and ammonium acetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance the efficiency of the reaction and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be oxidized to form carboxylic acids or reduced to form amines.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize the nitrile group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the nitrile group.
Major Products
Substitution Products: Depending on the substituent introduced, products such as 4-hydroxy-5-(3-chlorophenyl)nicotinonitrile or 4-amino-5-(3-chlorophenyl)nicotinonitrile can be obtained.
Oxidation Products: Oxidation of the nitrile group yields 4-chloro-5-(3-chlorophenyl)nicotinic acid.
Reduction Products: Reduction of the nitrile group results in the formation of 4-chloro-5-(3-chlorophenyl)nicotinamide.
Aplicaciones Científicas De Investigación
4-Chloro-5-(3-chlorophenyl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(3-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
4-Chloro-5-(3-chlorophenyl)nicotinonitrile can be compared with other similar compounds, such as:
Nicotinonitrile: This compound has a similar pyridine ring structure but lacks the chlorine and phenyl substitutions.
3-Chlorobenzonitrile: This compound contains a benzene ring with a nitrile group and a chlorine atom. It is used in the synthesis of agrochemicals and pharmaceuticals.
4-Chloronicotinonitrile: This compound has a similar structure but lacks the phenyl substitution. It is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H6Cl2N2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
4-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H |
Clave InChI |
NDQGZQWRZNWPIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(C(=CN=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


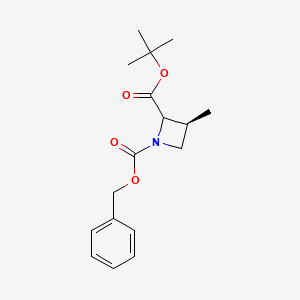
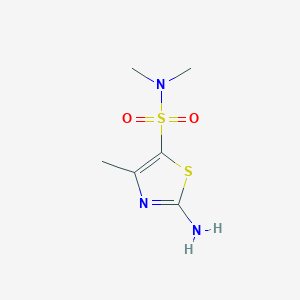


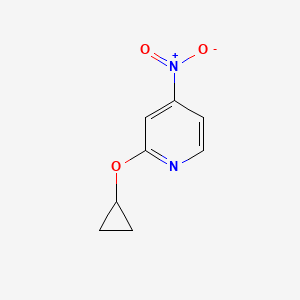
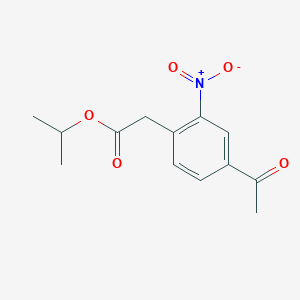
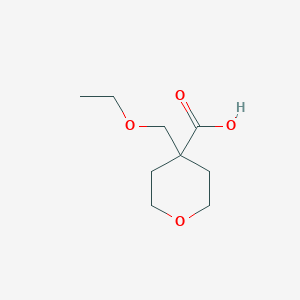
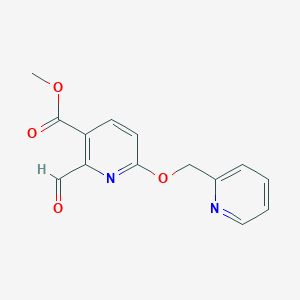
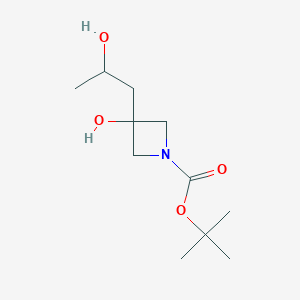
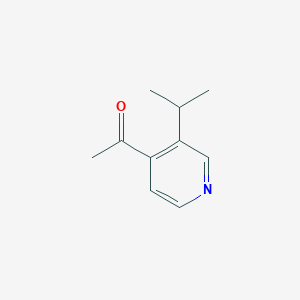
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)
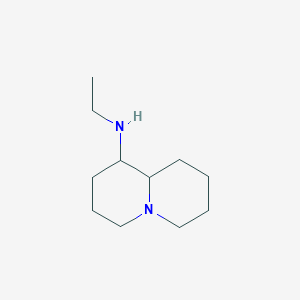
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
